molecular formula C22H21Cl2N3OS B12768996 Elzasonan metabolite M6 CAS No. 870452-79-2

Elzasonan metabolite M6

Cat. No.: B12768996
CAS No.: 870452-79-2
M. Wt: 446.4 g/mol
InChI Key: LOIWLXQIWPCXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elzasonan metabolite M6 is a novel cyclized indole metabolite derived from the metabolism of elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. This compound is significant due to its extensive metabolism and its role as the major human circulating metabolite, accounting for approximately 65% of the total radioactivity in plasma after elzasonan administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of elzasonan metabolite M6 involves several steps, including aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation, followed by ring closure and subsequent rearrangement . The detailed synthetic route and reaction conditions are complex and involve multiple stages of chemical reactions, typically conducted under controlled laboratory conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves large-scale chemical processes similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound’s consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

Elzasonan metabolite M6 undergoes various chemical reactions, including:

    Oxidation: Involving the piperazine ring and aromatic hydroxylation.

    Reduction: Potentially in the presence of specific reducing agents.

    Substitution: Particularly in the benzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as cytochrome P450 enzymes for oxidation reactions.

    Reducing agents: Specific to the reduction processes.

    Substituting agents: For substitution reactions in the benzylidene moiety.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of elzasonan, with this compound being the primary product of interest due to its significant presence in human plasma .

Scientific Research Applications

Elzasonan metabolite M6 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of elzasonan metabolite M6 involves its interaction with the 5-hydroxytryptamine 1B receptor. The formation of M6 is proposed to involve an initial cytochrome P450-catalyzed two-electron oxidation of the piperazine ring, followed by ring closure and rearrangement . This metabolite plays a crucial role in the overall pharmacological effects of elzasonan.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to elzasonan metabolite M6 include other metabolites of elzasonan, such as:

Uniqueness

This compound is unique due to its cyclized indole structure and its significant presence as the major circulating metabolite in human plasma. This distinguishes it from other metabolites and highlights its importance in the pharmacokinetics and pharmacodynamics of elzasonan .

Properties

CAS No.

870452-79-2

Molecular Formula

C22H21Cl2N3OS

Molecular Weight

446.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]indol-10-yl)thiomorpholin-3-one

InChI

InChI=1S/C22H21Cl2N3OS/c1-25-8-9-27-18-5-3-2-4-15(18)20(19(27)13-25)21-22(28)26(10-11-29-21)14-6-7-16(23)17(24)12-14/h2-7,12,21H,8-11,13H2,1H3

InChI Key

LOIWLXQIWPCXTM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=C(C3=CC=CC=C32)C4C(=O)N(CCS4)C5=CC(=C(C=C5)Cl)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.